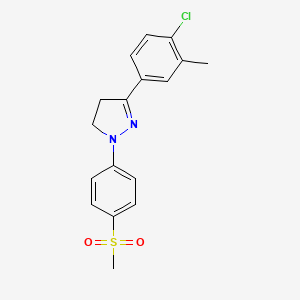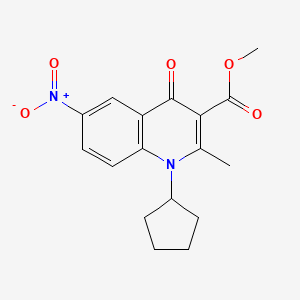
phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate is a synthetic organic compound characterized by a triazine ring substituted with a phenyl group, a cyclohexyl group, and a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as phenyl isocyanate, cyclohexylamine, and 6-methyl-1,3,5-triazine-2,4-dione.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 50°C to 100°C. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
In an industrial setting, the synthesis of phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Oxidation and Reduction: While the compound is relatively stable, it can participate in oxidation and reduction reactions under specific conditions.
Hydrolysis: The carbamate group is susceptible to hydrolysis, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Major Products
Substitution: Products depend on the nucleophile used; common products include substituted triazines.
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the triazine ring or the carbamate group.
Hydrolysis: Phenylamine, cyclohexylamine, and 6-methyl-1,3,5-triazine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Polymer Science: It serves as a monomer or cross-linking agent in the synthesis of advanced polymers with specific properties.
Biology and Medicine
Biological Probes: Used in the development of probes for studying biological processes at the molecular level.
Industry
Agriculture: Potential use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants.
Materials Science: Utilized in the development of high-performance materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The carbamate group can also participate in covalent bonding with nucleophilic residues in proteins, further influencing biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl N-(3-cyclohexyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate: Lacks the methyl group at the 6-position, which can influence its reactivity and biological activity.
Phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)urea: Contains a urea group instead of a carbamate, affecting its chemical properties and applications.
Cyclohexyl N-(3-phenyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate: The positions of the phenyl and cyclohexyl groups are swapped, leading to different steric and electronic effects.
Uniqueness
Phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The presence of both a phenyl and a cyclohexyl group, along with the methyl substitution on the triazine ring, provides a unique combination of steric and electronic effects that can be exploited in various applications.
Eigenschaften
IUPAC Name |
phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-12-18-15(22)20(13-8-4-2-5-9-13)17(24)21(12)19-16(23)25-14-10-6-3-7-11-14/h3,6-7,10-11,13H,2,4-5,8-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPARECEAQBWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)N(C(=O)N1NC(=O)OC2=CC=CC=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Azatetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7,13-tetraene-3,10-dione;hydrochloride](/img/structure/B8042225.png)

![N-(2-chloroethyl)-4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8042236.png)

![8-Chloro-4-[(4-methylcyclohexyl)amino]-1,5-dihydrofuro[3,4-f][2]benzofuran-3,7-dione](/img/structure/B8042240.png)
![4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N-ethylbenzenesulfonamide](/img/structure/B8042242.png)
![2-[(4-chloroanilino)-(2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidin-8a-yloxy)methylidene]propanedinitrile](/img/structure/B8042246.png)




![N-[4-[2-(4-sulfamoylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide](/img/structure/B8042287.png)
![Methyl 3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8042300.png)
![4-[6-(4-Hydroxyphenoxy)pyridazin-3-yl]oxyphenol](/img/structure/B8042314.png)
